

Application Note: Analytical Characterization of 6-Amino-5-nitro-2-thiouracil

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Compound of Interest

Compound Name: 6-Amino-5-nitro-2-thio-uracil

CAS No.: 98020-47-4

Cat. No.: B589824

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Chemical Context

6-Amino-5-nitro-2-thiouracil (CAS: 98020-47-4) is a highly functionalized pyrimidine derivative[1]. Featuring a thiocarbonyl group, a primary amine, a nitro group, and a cyclic amide (lactam) moiety, this compound is a versatile intermediate in the synthesis of antithyroid agents, metal complexes, and potential antiviral therapeutics[2].

The dense functionalization of 6-amino-5-nitro-2-thiouracil presents unique analytical challenges. The strong electron-withdrawing nature of the nitro group at C5, combined with the electron-donating amino group at C6 and the tautomeric potential of the 2-thiouracil ring (thione-thiol tautomerism), necessitates a multiparametric analytical approach to confirm its structural identity and purity[3]. This application note details a comprehensive, self-validating workflow utilizing HPLC-UV/MS, NMR, and FTIR spectroscopy to characterize this compound rigorously.

Physicochemical and Spectroscopic Summary

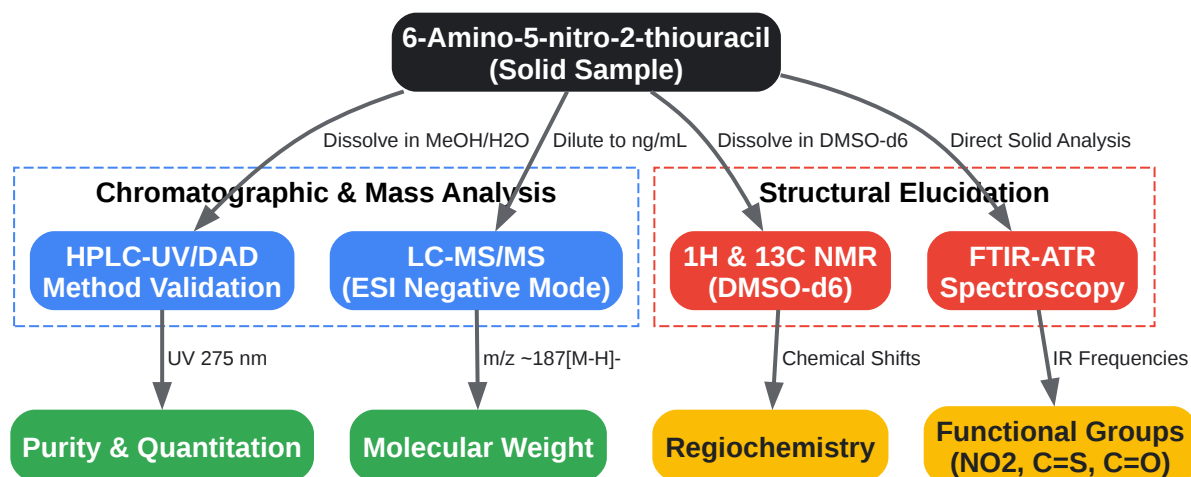
Before initiating the analytical workflow, it is critical to establish the baseline quantitative data for the analyte. Table 1 summarizes the key physicochemical and expected spectroscopic parameters used as reference benchmarks during characterization.

Table 1: Quantitative Analytical Parameters for 6-Amino-5-nitro-2-thiouracil

| Parameter | Value / Description | Analytical Significance |
|----------------------|---|---|
| Molecular Formula | C ₄ H ₄ N ₄ O ₃ S | Determines exact mass for high-resolution MS. |
| Molecular Weight | 188.16 g/mol | Used for standard molarity calculations. |
| Exact Mass | 188.0004 Da | Target for LC-HRMS (Negative ESI mode: ~187.0 m/z). |
| UV λ _{max} | ~275 nm | Optimal wavelength for HPLC-UV/DAD quantification. |
| FTIR Key Frequencies | 1670 cm ⁻¹ , 1553 cm ⁻¹ , 1145 cm ⁻¹ | Corresponds to C=O, NO ₂ (asym), and C=S stretching. |
| LogP (Predicted) | -0.5 to 0.5 | Indicates high polarity; dictates reversed-phase HPLC conditions. |

Analytical Workflow Architecture

The following diagram illustrates the orthogonal analytical strategy designed to evaluate both the macroscopic purity and the microscopic structural regiochemistry of the compound.



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Orthogonal analytical workflow for 6-amino-5-nitro-2-thiouracil characterization.

Experimental Protocols & Mechanistic Causality

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Design: Thiouracil derivatives are highly polar and possess acidic protons (pK_a ~7.5 for the thiouracil ring). To prevent peak tailing and ensure adequate retention on a hydrophobic C18 stationary phase, the mobile phase must be acidified (pH ~2.5) to suppress the ionization of the thiocarbonyl/enol groups[4].

Self-Validating System Suitability Test (SST): Before analyzing the unknown sample, the system must pass an SST using a standard solution of 6-amino-5-nitro-2-thiouracil spiked with a known related impurity (e.g., propylthiouracil). Acceptance Criteria: Resolution (R_s) > 2.0 between analyte and impurity; Tailing factor (T_f) \leq 1.5; Injection precision (%RSD) < 2.0% for 5 replicate injections.

Step-by-Step Protocol:

- Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7). Prepare Mobile Phase B: LC-MS grade Acetonitrile. Degas both solvents via ultrasonication for 15 minutes.
- Standard Preparation: Accurately weigh 10.0 mg of 6-amino-5-nitro-2-thiouracil reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Sonicate until fully dissolved. Dilute to a working concentration of 50 μ g/mL.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 (e.g., ZORBAX Extend-C18, 150 x 4.6 mm, 3.5 μ m)[4].
 - Flow Rate: 1.0 mL/min.
 - Gradient: 0-2 min (5% B), 2-10 min (linear gradient to 60% B), 10-12 min (hold at 60% B), 12-15 min (re-equilibrate at 5% B).
 - Column Temperature: 30°C.
 - Detection: UV/DAD at 275 nm.
- Execution & Analysis: Inject 10 μ L of the blank, followed by the SST solution, and finally the sample preparations. Integrate the primary peak at ~275 nm to determine area percent purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Design: 6-Amino-5-nitro-2-thiouracil exhibits extensive intermolecular hydrogen bonding in the solid state, rendering it virtually insoluble in standard non-polar NMR solvents like CDCl₃. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent[3]. The

highly electronegative nitro group at C5 strongly deshields adjacent protons and carbons, pushing the amino protons further downfield than typical pyrimidine amines.

Self-Validating System: The protocol validates itself through internal solvent referencing. The residual DMSO-d6 quintet must appear exactly at 2.50 ppm (^1H) and 39.52 ppm (^{13}C). Proper magnetic homogeneity (shimming) is validated if the full width at half maximum (FWHM) of the internal TMS standard (0.00 ppm) is < 1.0 Hz.

Step-by-Step Protocol:

- **Sample Preparation:** Weigh 15-20 mg of the dried compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS).
- **Dissolution:** Vortex the mixture for 30 seconds. If particulates remain, gently warm the vial to 40°C for 5 minutes. Transfer the clear solution to a high-quality 5 mm NMR tube.
- **Acquisition (^1H NMR):**
 - Frequency: 400 MHz or higher.
 - Scans: Minimum 16 scans to ensure high signal-to-noise ratio for the broad exchangeable protons.
 - Relaxation Delay (D1): 2.0 seconds.
- **Acquisition (^{13}C NMR):**
 - Scans: Minimum 512 scans due to the quaternary nature of all carbon atoms in the pyrimidine ring (no attached protons to provide NOE enhancement).
 - Relaxation Delay: 3.0 seconds to allow full relaxation of quaternary carbons.
- **Data Interpretation:** Look for the absence of aromatic C-H protons. The spectrum should feature broad singlets downfield (typically > 8.0 ppm and > 11.0 ppm) corresponding to the NH_2 and NH protons, which will disappear upon the addition of a drop of D_2O (D_2O exchange validation)[3].

Attenuated Total Reflectance FTIR (ATR-FTIR) Spectroscopy

Causality & Design: ATR-FTIR allows for the direct analysis of the solid powder without the need for KBr pellet pressing, which can induce polymorphic changes or absorb atmospheric moisture, obscuring the critical N-H stretching region. The presence of the nitro group and the thiocarbonyl group provides highly specific vibrational signatures[5].

Self-Validating System: Perform a background scan in ambient air immediately prior to sample loading. The software must automatically subtract atmospheric CO₂(2350 cm⁻¹) and H₂O vapor. Validate the diamond ATR crystal's cleanliness by ensuring the baseline transmittance is > 99% across the 4000-400 cm⁻¹ range before applying the sample.

Step-by-Step Protocol:

- Preparation: Clean the ATR diamond crystal with a lint-free wipe and isopropyl alcohol. Allow to dry completely.
- Background: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
- Sample Loading: Place approximately 2-5 mg of 6-amino-5-nitro-2-thiouracil powder directly onto the center of the ATR crystal.
- Compression: Lower the pressure anvil until the clutch slips, ensuring uniform contact between the crystal and the solid sample.
- Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000-400 cm⁻¹).
- Analysis: Verify the presence of the asymmetric NO₂ stretch at ~1553 cm⁻¹, the symmetric NO₂ stretch at ~1348 cm⁻¹, the C=O stretch at ~1670 cm⁻¹, and the distinct C=S stretch around 1145 cm⁻¹ [3][5].

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